molecular formula C19H18N2O4S B5025775 N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine

N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine

Cat. No.: B5025775
M. Wt: 370.4 g/mol
InChI Key: VXLUMPWQDDODBN-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine is a thiazolidinone derivative featuring a 2,4-dioxo-1,3-thiazolidin-5-yl core substituted with two aromatic groups (4-methylphenyl and 3-methylphenyl) and a glycine moiety. Thiazolidinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-(4-methyl-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12-6-8-14(9-7-12)20(11-16(22)23)18-17(24)21(19(25)26-18)15-5-3-4-13(2)10-15/h3-10,18H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUMPWQDDODBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)C2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine typically involves a multi-step process. One common method includes the following steps:

    Formation of Thiazolidine Ring: The initial step involves the reaction of a thiourea derivative with a haloketone to form the thiazolidine ring.

    Substitution Reactions: The thiazolidine ring is then subjected to substitution reactions to introduce the phenyl groups. This can be achieved using Friedel-Crafts acylation reactions.

    Introduction of Glycine Moiety: The final step involves the coupling of the thiazolidine derivative with glycine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine is a member of the thiazolidinedione class of compounds, which are known for their diverse applications in medicinal chemistry and materials science. This article outlines its scientific research applications, highlighting its significance in various fields.

Diabetes Management

Research indicates that compounds like this compound can improve insulin sensitivity and lower blood glucose levels. Studies have shown that modifications to the thiazolidinedione structure can lead to variations in efficacy and safety profiles.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various thiazolidinedione derivatives, demonstrating that certain modifications enhance PPAR-γ activation while reducing adverse effects such as weight gain and edema .

Anti-inflammatory Properties

Thiazolidinediones have been noted for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Study:
In vitro studies have shown that TZDs can downregulate inflammatory markers such as TNF-alpha and IL-6 in macrophages . These findings suggest a broader application for compounds like this compound in inflammatory conditions.

Cancer Research

Recent studies have indicated that TZDs may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound's structure could provide unique interactions with cancer-related pathways.

Case Study:
Research published in Cancer Research demonstrated that certain TZD derivatives could inhibit cancer cell proliferation through PPAR-γ independent mechanisms, suggesting potential applications in oncology .

Materials Science

Beyond pharmacological applications, derivatives of thiazolidinediones are being explored for their potential use in materials science due to their unique chemical properties.

Application Example:
The compound's ability to form stable complexes with metals has been investigated for use in sensors and catalysts. The structural features that allow for metal coordination can be harnessed to develop new materials with specific functionalities .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityKey ApplicationsStructural Features
RosiglitazonePPAR-γ agonistDiabetesThiazolidinedione ring
PioglitazonePPAR-γ agonistDiabetesThiazolidinedione ring
This compoundPotential anti-inflammatory and anticancer effectsDiabetes management, inflammationModified thiazolidinedione

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The thiazolidine ring and phenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name / ID Substituents/Modifications Melting Point (°C) Key Properties Reference
Target Compound 4-MePh, 3-MePh, glycine Not reported Hypothesized enhanced lipophilicity Inference
Compound 23 () 4-MePh carbamothioyl, phenyl acetate 194–196 Antimicrobial activity
Compound 16 () 3-Cl-benzoyl, methoxyphenyl acetate 220–222 High yield (92%), potential cytotoxicity
Compound 4k () o-MeOPh, thiazol-2-yl acetamide Not reported Antioxidant & anti-inflammatory
Compound 7c () 3-MePh, oxadiazol-2-yl sulfanyl propanamide 134–178 Moderate antimicrobial activity

Key Observations:

  • Substituent Effects : Chlorinated derivatives (e.g., Compound 16 in ) exhibit higher melting points (220–222°C) compared to methyl-substituted analogs (194–196°C for Compound 23), suggesting stronger intermolecular interactions in halogenated compounds .
  • Glycine vs.
  • Methyl Groups : The dual methyl substitution on aromatic rings in the target compound could improve metabolic stability relative to unsubstituted phenyl analogs (e.g., Compound 7c in ) .

Antimicrobial and Cytotoxic Activities

  • Halogenated Derivatives : Compounds 16–19 () with chlorinated benzoyl groups show marked antimicrobial activity, likely due to electron-withdrawing effects enhancing reactivity .
  • Thiadiazole Derivatives : highlights 2,4-dioxothiazolidine-5-acetic acid derivatives with cytotoxic effects against cancer cell lines (e.g., HL-60 leukemia cells). The target compound’s glycine side chain may modulate cytotoxicity compared to acetic acid-based analogs .

Antioxidant and Anti-inflammatory Effects

  • Acetamide Derivatives : Compound 4k () demonstrates dual antioxidant and anti-inflammatory activity, attributed to electron-donating methoxy groups. The target compound’s methylphenyl groups may similarly influence redox activity but require experimental validation .

Biological Activity

N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine is a compound that belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

The compound features a thiazolidinone core structure, which is known for its ability to interact with various biological targets. The presence of specific substituents on the phenyl rings can significantly influence its biological activity.

Antioxidant Activity

Thiazolidinone derivatives have been reported to exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cells. Studies indicate that modifications in the thiazolidinone ring can enhance antioxidant activity, making these compounds promising candidates for developing antioxidant therapies .

Anticancer Activity

Research has shown that thiazolidinones, including this compound, possess anticancer properties. They have been found to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For example, compounds from this class have demonstrated effectiveness against breast cancer and leukemia cells by inhibiting cell growth and promoting apoptotic mechanisms .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. Studies suggest that thiazolidinone derivatives can downregulate the expression of inflammatory markers, contributing to their therapeutic potential in treating inflammatory disorders .

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic effects, particularly in improving insulin sensitivity. The mechanism involves activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This compound may enhance glucose uptake and utilization in skeletal muscle cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely related to their chemical structure. Variations in substituents on the phenyl rings can lead to different levels of potency against various biological targets. For instance:

Substituent Biological Activity Effect
4-Methyl groupIncreased anticancer activityEnhances interaction with receptors
3-Methyl groupImproved anti-inflammatoryModulates cytokine production

Research indicates that optimizing these substituents can lead to more effective therapeutic agents .

Case Studies

  • Anticancer Effects : A study evaluated the anticancer potential of a series of thiazolidinones against human breast cancer cell lines. Results showed that specific modifications led to enhanced cytotoxicity and apoptosis induction compared to standard treatments.
  • Diabetes Management : Another case study focused on the effects of thiazolidinone derivatives on diabetic rats. The results indicated significant reductions in blood glucose levels and improved insulin sensitivity after administration of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine?

  • Methodology :

  • Step 1 : Start with condensation of substituted phenylglycine derivatives with thiazolidinone precursors. Use catalysts like acetic acid or p-toluenesulfonic acid under reflux conditions.
  • Step 2 : Optimize solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yields. Monitor via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis and NMR (¹H/¹³C) .
  • Key Data : Typical yields for analogous thiazolidinone derivatives range from 80–92% with melting points 180–280°C .

Q. How to characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use ¹H NMR (δ 2.3–3.5 ppm for methyl groups, δ 7.0–8.0 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170–180 ppm). IR confirms C=O (1650–1750 cm⁻¹) and S-C=S (650–750 cm⁻¹) stretches.
  • Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water). Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
  • Validation : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data, such as disordered moieties or ambiguous hydrogen-bonding patterns?

  • Methodology :

  • Disorder Handling : Apply restraints (ISOR, DELU) in SHELXL to model disordered regions. Use Fourier difference maps to locate missing electron density .
  • Hydrogen Bonding : Perform graph-set analysis (Etter’s formalism) to classify motifs (e.g., R₂²(8) rings). Validate using Mercury software to measure donor-acceptor distances (2.7–3.2 Å) and angles (100–160°) .
  • Case Study : For analogous compounds, intermolecular N–H···O bonds stabilize crystal packing, with graph-set descriptors D(2) or C(4) .

Q. What experimental strategies evaluate the biological activity (e.g., antiproliferative or antibacterial effects) of this compound?

  • Methodology :

  • In Vitro Assays :
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with controls like doxorubicin .
  • Antibacterial Screening : Employ disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL).
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict interactions with targets like DNA gyrase or PPAR-γ. Validate via SPR or ITC binding assays .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–80°C for 24–72 hours.
  • Analysis : Use HPLC-PDA to monitor degradation products. Calculate degradation kinetics (Arrhenius plots for shelf-life prediction).
  • Key Insight : Thiazolidinone analogs show instability >60°C in basic conditions, forming hydrolyzed glycine derivatives .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 09). Compare calculated vs. experimental shifts using scaling factors for ¹H (0.95–1.05) and ¹³C (0.97–1.03).
  • Solvent Effects : Include PCM solvent models (e.g., DMSO) to improve accuracy.
  • Case Example : For thiazolidinones, computed vs. experimental δ(¹³C) deviations <2 ppm validate conformational stability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research laboratory?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid contact with oxidizers (risk of exothermic decomposition) .
  • Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis .

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